![molecular formula C16H20BrNO3 B7047973 3-[(2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)amino]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B7047973.png)
3-[(2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)amino]-2,2-dimethyl-3-oxopropanoic acid
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Overview
Description
3-[(2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)amino]-2,2-dimethyl-3-oxopropanoic acid is a complex organic compound featuring a benzoannulene core with a bromo substituent and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)amino]-2,2-dimethyl-3-oxopropanoic acid typically involves multiple steps:
Formation of the Benzoannulene Core: The initial step involves the synthesis of the benzoannulene core, which can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the benzoannulene derivative with a propanoic acid derivative, typically using esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoannulene core, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, derivatives of this compound might exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[(2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)amino]-2,2-dimethyl-3-oxopropanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- 3-(2,3,4-trimethoxy-6-oxo-5,7,8,9-tetrahydrobenzo[7]annulen-5-yl)propanoic acid
- 2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Uniqueness
Compared to these similar compounds, 3-[(2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)amino]-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of both the bromo and amino groups, which confer distinct reactivity and potential biological activity. This dual functionality allows for a broader range of chemical modifications and applications.
Properties
IUPAC Name |
3-[(2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)amino]-2,2-dimethyl-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c1-16(2,15(20)21)14(19)18-13-6-4-3-5-10-9-11(17)7-8-12(10)13/h7-9,13H,3-6H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBPOLLQULDULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCCCC2=C1C=CC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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